molecular formula C8H4Br2N2O2 B1621876 2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol CAS No. 259132-20-2

2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol

Cat. No.: B1621876
CAS No.: 259132-20-2
M. Wt: 319.94 g/mol
InChI Key: RICXGHBRPDGRQD-UHFFFAOYSA-N
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Description

Significance of 1,3,4-Oxadiazole (B1194373) Derivatives in Medicinal Chemistry and Agrochemicals

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a cornerstone in the development of new therapeutic and agrochemical agents due to its diverse biological activities. mdpi.comresearchgate.net Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and antihypertensive effects. mdpi.comdergipark.org.tr The 1,3,4-oxadiazole core is considered a bioisostere for amide and ester functionalities, which can improve the pharmacokinetic properties of a drug candidate. mdpi.comnih.gov

In medicinal chemistry, a notable example of a drug containing this scaffold is Raltegravir, an antiretroviral agent used in the treatment of HIV. mdpi.com Another example is Zibotentan, an anticancer agent that has been investigated for various cancers. lifechemicals.com The versatility of the 1,3,4-oxadiazole nucleus allows for the synthesis of a vast library of compounds with a wide range of biological activities, making it a privileged scaffold in drug discovery. nih.govnih.govmdpi.comjchemrev.com

In the agrochemical sector, 1,3,4-oxadiazole derivatives have been developed as herbicides, insecticides, and fungicides. mdpi.comresearchgate.net Their potent biological activity at low concentrations makes them effective crop protection agents. The stability of the oxadiazole ring and its ability to be readily functionalized contribute to its utility in creating new and effective agrochemicals. researchgate.net

The broad and potent biological activities of 1,3,4-oxadiazole derivatives are a key focus of ongoing research. The following table summarizes some of the key biological activities associated with this important heterocyclic scaffold.

Biological ActivityTherapeutic/Agrochemical Application
AntimicrobialDevelopment of new agents to combat drug-resistant bacteria and fungi. mdpi.com
AntiviralTreatment of viral infections, such as HIV. mdpi.com
AnticancerInhibition of tumor growth and proliferation. lifechemicals.com
Anti-inflammatoryManagement of inflammatory conditions. nih.gov
HerbicidalWeed control in agricultural settings. lifechemicals.com
InsecticidalPest control to protect crops. researchgate.net

Relevance of Brominated Phenol (B47542) Scaffolds in Bioactive Compounds

Brominated phenols are a class of halogenated compounds that are frequently found in marine organisms, particularly in red algae of the Rhodomelaceae family. nih.gov These natural products have been shown to possess a range of interesting biological activities. The presence of bromine atoms on the phenol ring can significantly influence the compound's lipophilicity, reactivity, and ultimately its biological function. nih.gov

Research has demonstrated that brominated phenols exhibit significant antimicrobial, antioxidant, and anticancer properties. nih.gov The position and number of bromine substituents on the phenolic ring are crucial for their biological activity. For instance, some bromophenols have shown potent antibacterial activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The following table highlights some of the key biological activities reported for brominated phenol scaffolds.

Biological ActivitySource/Example
AntimicrobialEffective against various bacteria and fungi. nih.gov
AntioxidantScavenging of free radicals.
AnticancerInhibition of cancer cell proliferation.

Rationale for Investigating the 2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol Framework

The design of hybrid molecules that combine two or more pharmacophores is a well-established strategy in medicinal chemistry to develop new drugs with improved efficacy, novel mechanisms of action, or to overcome drug resistance. The chemical framework of this compound is a prime example of such a strategy.

The rationale for investigating this specific compound is based on the potential for synergistic or additive effects arising from the combination of the 2,6-dibromophenol (B46663) and the 1,3,4-oxadiazole moieties. The 2,6-dibromophenol unit is a known bioactive scaffold, and its incorporation into a larger molecule can confer potent biological properties. The 1,3,4-oxadiazole ring, as previously discussed, is a versatile and privileged scaffold in medicinal chemistry.

By covalently linking these two moieties, it is hypothesized that the resulting compound, this compound, could exhibit enhanced or novel biological activities. For instance, the dibromophenol part could provide a strong anchor for binding to a biological target, while the oxadiazole ring could modulate the compound's pharmacokinetic properties or participate in additional binding interactions. While direct research on the synthesis and biological evaluation of this compound is not extensively reported in the available literature, a study on the structurally related 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols has demonstrated significant antioxidant activity. nih.gov This suggests that the phenolic oxadiazole framework is a promising area for further investigation. The synthesis of the related precursor, 2,6-Dibromo-4-(2-hydroxyethyl)phenol, has also been reported, indicating a feasible synthetic pathway towards the target molecule. nih.gov

The investigation into the this compound framework is therefore a logical and promising direction for the discovery of new bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2/c9-5-1-4(2-6(10)7(5)13)8-12-11-3-14-8/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICXGHBRPDGRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420812
Record name 2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259132-20-2
Record name 2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6 Dibromo 4 1,3,4 Oxadiazol 2 Yl Phenol and Its Analogues

Strategies for Constructing the 1,3,4-Oxadiazole (B1194373) Ring

The 1,3,4-oxadiazole ring is a key structural motif, and its synthesis is a well-established area of heterocyclic chemistry. nih.govnih.govacs.orgacs.orgnih.gov Several reliable methods are commonly employed, starting from various precursors.

One of the most fundamental and widely used methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazine intermediates. nih.govnih.gov This reaction involves the removal of a water molecule from the diacylhydrazine to facilitate ring closure. A wide array of dehydrating agents can be used, ranging from harsh, classical reagents to milder, more modern alternatives. nih.gov

Common dehydrating agents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and triflic anhydride. nih.govnih.gov For instance, refluxing a 1,2-diacylhydrazine with phosphorus oxychloride is a standard procedure to obtain the corresponding 1,3,4-oxadiazole. nih.gov However, these reagents are often corrosive and require careful handling. nih.gov

More recent advancements have introduced milder and more selective reagents. Zirconium(IV) chloride (ZrCl₄) has been reported as an efficient catalyst for this transformation, offering advantages such as higher yields and shorter reaction times. nih.gov Similarly, diethylaminodifluorosulfinium tetrafluoroborate (B81430) (XtalFluor-E) has been successfully employed as a practical cyclodehydration agent for converting 1,2-diacylhydrazines to 1,3,4-oxadiazoles, with the addition of acetic acid sometimes improving yields. researchgate.net

Table 1: Selected Dehydrating Agents for Cyclodehydration of 1,2-Diacylhydrazines

ReagentTypical ConditionsNotes
Phosphorus Oxychloride (POCl₃)RefluxWidely used, but harsh and corrosive. nih.govnih.govmdpi.com
Polyphosphoric Acid (PPA)HeatingEffective for various substrates. organic-chemistry.org
Thionyl Chloride (SOCl₂)RefluxCommon, but can be aggressive. nih.gov
Zirconium(IV) Chloride (ZrCl₄)Catalytic amountsHigher yields, shorter reaction times. nih.gov
XtalFluor-ERoom TemperatureMild, stable, and easy to handle. researchgate.net
Burgess ReagentRoom TemperatureMild conditions, tolerant of various functional groups. researchgate.net

An alternative major pathway to 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. nih.gov These precursors are typically prepared by the condensation of an acylhydrazide with an aldehyde or ketone. tandfonline.com The subsequent cyclization is promoted by an oxidizing agent.

A variety of oxidants have been utilized for this purpose. Classical reagents include lead tetraacetate and potassium permanganate. tandfonline.com More contemporary and convenient methods often employ hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), which can efficiently effect the cyclization under mild conditions. acs.orgdatapdf.com

Molecular iodine (I₂) has emerged as a particularly useful reagent, often used in catalytic amounts in the presence of a co-oxidant like hydrogen peroxide or under basic conditions with potassium carbonate. acs.orgresearchgate.net This approach is valued for being transition-metal-free. acs.org The reaction can also be promoted by other reagents like chloramine-T, sometimes under microwave irradiation to accelerate the process. nih.gov

Table 2: Common Oxidizing Systems for Acylhydrazone Cyclization

Oxidizing Agent/SystemTypical ConditionsNotes
Phenyliodine(III) Diacetate (PIDA)Methanol, Room TempMild and efficient hypervalent iodine reagent. acs.orgdatapdf.com
Molecular Iodine (I₂) / K₂CO₃HeatingPractical, transition-metal-free method. organic-chemistry.orgacs.org
I₂ / H₂O₂ (aq)Room TemperatureEnvironmentally benign, catalytic iodine. researchgate.net
Chloramine-TReflux or MicrowaveCan provide good yields rapidly. nih.gov
Fe(III) / TEMPOO₂ atmosphereCatalytic system using oxygen as the terminal oxidant. organic-chemistry.org

One-pot syntheses that combine condensation and cyclization steps are highly efficient for preparing 1,3,4-oxadiazoles directly from carboxylic acids and hydrazides. nih.govnih.gov These methods avoid the isolation of intermediates like diacylhydrazines or acylhydrazones.

A common strategy involves activating the carboxylic acid with a coupling agent, followed by reaction with a hydrazide and subsequent in-situ dehydration. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for the initial coupling. nih.govresearchgate.net The dehydration step can then be carried out using reagents like triphenylphosphine/carbon tetrabromide or the Burgess reagent. researchgate.net

A particularly relevant method for synthesizing analogues of the target compound involves the direct reaction of a carboxylic acid and an acid hydrazide in a strong dehydrating agent like phosphorus oxychloride, which serves as both the solvent and the cyclizing agent. nih.gov This approach is robust and often used for creating libraries of 2,5-disubstituted 1,3,4-oxadiazoles. acs.org

The 1,3,4-oxadiazole ring can also be formed through the rearrangement of other heterocyclic structures. The most notable example is the Huisgen reaction, which involves the transformation of 5-substituted tetrazoles. nih.govnih.gov In this reaction, a 5-substituted-1H-tetrazole is acylated with an acid chloride or anhydride. The resulting unstable N-acyltetrazole undergoes a thermal or photochemically induced rearrangement, losing a molecule of nitrogen gas to form a nitrile imine intermediate, which then cyclizes to the 2,5-disubstituted 1,3,4-oxadiazole. nih.govresearchgate.net

While less common than the cyclodehydration or oxidative cyclization routes, this method offers a distinct pathway to the oxadiazole core. nih.gov Recent developments have adapted this reaction to flow chemistry systems using UV-B activation, providing a more controlled and efficient alternative to high-temperature thermolysis. researchgate.netthieme-connect.com

Approaches for Incorporating the 2,6-Dibromophenol (B46663) Moiety

The introduction of the 2,6-dibromophenol functionality is a critical step in the synthesis of the target compound. The most direct and convergent strategy involves starting with a phenol (B47542) ring that is already correctly brominated.

The key precursor for this approach is 3,5-dibromo-4-hydroxybenzoic acid or its corresponding hydrazide, 3,5-dibromo-4-hydroxybenzohydrazide . chemscene.com The synthesis of 3,5-dibromo-4-hydroxybenzaldehyde (B181551) from p-cresol (B1678582) has been reported, which can then be oxidized to the required carboxylic acid. google.com Alternatively, direct bromination of p-hydroxybenzoic acid can yield the desired 3,5-dibromo derivative. google.com

Once the 3,5-dibromo-4-hydroxybenzoic acid is obtained, it can be converted to its acid hydrazide (3,5-dibromo-4-hydroxybenzohydrazide) via esterification followed by reaction with hydrazine (B178648) hydrate. chemmethod.com This hydrazide then serves as a key building block. It can be reacted with various reagents to form the 1,3,4-oxadiazole ring, thereby incorporating the 2,6-dibromophenol moiety into the final structure. For example:

Reaction with a second carboxylic acid in the presence of a dehydrating agent like POCl₃ would yield an unsymmetrical 2,5-disubstituted 1,3,4-oxadiazole.

Condensation with an aldehyde followed by oxidative cyclization would achieve the same outcome. nih.gov

This "late-stage" formation of the heterocycle onto a pre-built, functionalized aromatic ring is a common and efficient strategy in medicinal chemistry for creating analogues.

Multi-component Reactions and Green Chemistry Considerations in Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. nih.govresearchgate.net The synthesis of 1,3,4-oxadiazoles has benefited greatly from these innovations, with numerous green chemistry strategies and multi-component reactions (MCRs) being reported. nih.gov

Multi-component Reactions (MCRs): MCRs, which combine three or more reactants in a single step to form a product containing substantial parts of all components, are highly efficient. researchgate.net The Ugi-tetrazole reaction is a notable MCR that provides access to 2,5-disubstituted 1,3,4-oxadiazoles. This sequence combines an amine, an aldehyde, an isocyanide, and hydrazoic acid to form a tetrazole intermediate, which is then converted to the oxadiazole via a subsequent Huisgen reaction. nih.gov

Green Chemistry Strategies: Several green techniques have been applied to the synthesis of 1,3,4-oxadiazoles to reduce waste, energy consumption, and the use of hazardous materials. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. nih.govresearchgate.net It has been successfully used for the oxidative cyclization of acylhydrazones and the reaction of hydrazides with orthoesters. researchgate.net

Solvent-Free Reactions (Grinding): Mechanical grinding of solid reactants, sometimes with a catalytic amount of a reagent like iodine, provides a completely solvent-free method for synthesis. tandfonline.comresearchgate.net This technique is simple, cost-effective, and avoids the environmental impact of organic solvents.

Green Catalysts and Solvents: The use of non-toxic, recyclable catalysts and environmentally benign solvents is a cornerstone of green chemistry. nih.gov Examples in oxadiazole synthesis include using water as a solvent or employing heterogeneous catalysts that can be easily recovered and reused.

Photocatalysis and Electrochemical Synthesis: These methods use light or electricity to drive reactions, often under very mild conditions. nih.govresearchgate.net Visible-light photocatalysis has been used for the oxidative cyclization of N-acylhydrazones, and electrochemical methods offer a way to perform oxidations without stoichiometric chemical oxidants. organic-chemistry.orgresearchgate.net

Table 3: Overview of Green Synthetic Strategies for 1,3,4-Oxadiazoles

StrategyDescriptionAdvantages
Microwave-Assisted SynthesisUsing microwave energy to heat reactions.Rapid reaction times, improved yields, reduced side reactions. nih.gov
Grinding (Mechanochemistry)Solvent-free reaction of solids by mechanical force.Eliminates organic solvents, simple, low energy, cost-effective. tandfonline.com
PhotocatalysisUsing light to initiate reactions, often with a catalyst.Mild conditions, high selectivity, uses a renewable energy source. organic-chemistry.orgnih.gov
Electrochemical SynthesisUsing electric current to drive oxidation/reduction.Avoids stoichiometric oxidants/reductants, high control. researchgate.net
Multi-component ReactionsCombining three or more reactants in a single pot.High atom economy, operational simplicity, reduced waste. nih.gov

Optimization of Reaction Conditions and Yields

The efficient synthesis of 2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol and its analogues is critically dependent on the careful optimization of reaction conditions. Researchers have systematically investigated various parameters, including dehydrating agents, coupling reagents, catalysts, bases, solvents, and temperature, to maximize product yields and minimize reaction times. The electronic nature of substituents on the aromatic precursors also plays a significant role in the efficiency of the cyclization process.

Influence of Dehydrating and Coupling Agents

The cyclodehydration of N,N'-diacylhydrazines or the cyclization of acylhydrazides with various reagents is a cornerstone of 1,3,4-oxadiazole synthesis. The choice of the activating agent is paramount for achieving high yields. Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent for this transformation. For instance, in the synthesis of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, which are structural analogues, reacting 3,5-di-tert-butyl-4-hydroxybenzoic acid with various aryl acid hydrazides in the presence of POCl₃ at 80–90 °C for 3 hours resulted in good yields. nih.gov Similarly, a yield of 85% was achieved for another 2,5-disubstituted-1,3,4-oxadiazole derivative when the reaction was conducted with POCl₃ at 80 °C for 4 hours. nih.gov

For syntheses proceeding via thiosemicarbazide (B42300) intermediates, a range of coupling and desulfurizing agents has been optimized. A study comparing different coupling reagents for the cyclodesulfurization of a thiosemicarbazide intermediate found that O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and N,N'-Diisopropylcarbodiimide (DIC) were superior, both providing an 85% yield. luxembourg-bio.com This represented a significant improvement over other agents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1,1'-Carbonyldiimidazole (CDI). luxembourg-bio.com Furthermore, using tosyl chloride in pyridine (B92270) to mediate the cyclization of acylthiosemicarbazides has been reported to yield products in the range of 97-99%, outperforming the analogous reactions with semicarbazide (B1199961) precursors. nih.govorganic-chemistry.org

Table 1: Comparison of Coupling Reagents for the Synthesis of a 2-Amino-1,3,4-oxadiazole Derivative luxembourg-bio.com
Coupling ReagentYield (%)
TBTU85
DIC85
CDI63
DCC50

Effect of Catalysts, Bases, and Solvents

In modern synthetic strategies such as cross-coupling reactions, the optimization of the catalytic system is crucial. For the synthesis of unsymmetrical quinazolinylphenyl-1,3,4-oxadiazole derivatives via Suzuki cross-coupling, a detailed optimization was performed. nih.gov The study screened various palladium catalysts, bases, and phase transfer catalysts (PTCs). The combination of Pd(dppf)Cl₂ as the catalyst, Na₂CO₃ as the base, and Bu₄NBr as the PTC in a toluene-H₂O solvent system was found to be the most effective, affording the desired product in 85% yield. nih.gov The choice of base and solvent was shown to have a substantial impact on the reaction's success. nih.gov

Table 2: Optimization of Suzuki Cross-Coupling Reaction for an Oxadiazole Derivative nih.gov
EntryCatalystBaseSolventPTC CatalystYield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂OAliquat 33661
2Pd(PPh₃)₄Na₂CO₃Toluene/H₂OBnEt₃NCl65
3Pd(PPh₃)₄Na₂CO₃Toluene/H₂OBu₄NCl66
4Pd(PPh₃)₄Na₂CO₃Toluene/H₂OBu₄NBr68
5Pd(dppf)Cl₂K₂CO₃Toluene/H₂OBu₄NBr72
6Pd(dppf)Cl₂Na₂CO₃Toluene/H₂OBu₄NBr85
7Pd(dppf)Cl₂t-BuOKToluene/H₂OBu₄NBr75
8Pd(dppf)Cl₂AcONaToluene/H₂OBu₄NBr68
9Pd(dppf)Cl₂Na₂CO₃DioxaneBu₄NBr71
10Pd(dppf)Cl₂Na₂CO₃DMFBu₄NBr65

Impact of Substituents on Yields

The electronic properties of substituents on the precursor molecules can significantly influence reaction yields. In the synthesis of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, it was observed that aryl hydrazides bearing electron-donating groups (EDGs) generally provided higher yields. nih.gov For example, substituents like 4-methyl and 4-methoxy on the phenyl ring led to yields of 65% and 70%, respectively. nih.gov Conversely, the presence of strong electron-withdrawing groups (EWGs) such as 3,5-dichloro resulted in a lower yield of 55%. nih.gov A similar trend was noted in another study where carboxylic acids with EDGs reacted efficiently, while those with EWGs at the para position reacted more sluggishly. nih.gov

Table 3: Yields of 2,6-Di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenol Analogues nih.gov
Aryl Substituent (on Phenyl Ring)Yield (%)
4-Methyl65
4-Methoxy70
4-Ethoxy68
4-Bromo60
4-Chloro62
3,4-Dichloro58
3,5-Dichloro55
2,4-Dimethyl60

The optimization of a selective reduction step to produce key aniline (B41778) intermediates for further elaboration also highlights the influence of structure on yield. The reduction of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles using a sodium borohydride-tin(II) chloride dihydrate system gave high yields, demonstrating the efficiency of this mild procedure. nih.gov

Table 4: Yields of 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)anilines via Selective Reduction nih.gov
Alkyl GroupYield (%)
Butyl91
Pentyl96
Heptyl83
Nonyl85

Advanced Synthetic Approaches

To improve reaction efficiency and align with green chemistry principles, modern energy sources have been employed. Microwave-assisted synthesis has been shown to rapidly produce 2,5-disubstituted-1,3,4-oxadiazoles in high yields (70-78%) within minutes, eliminating the need for harsh acid catalysts or dehydrating agents. jchemrev.commdpi.com Similarly, the use of ultrasonic irradiation at 50 °C has been reported as an advantageous method, reducing synthesis time to a few hours while achieving high yields of the desired 1,3,4-oxadiazole derivatives. mdpi.com These methods offer significant advantages in terms of speed, yield, and reduced environmental impact compared to conventional heating. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 2,6 Dibromo 4 1,3,4 Oxadiazol 2 Yl Phenol Derivatives

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Laser-Raman techniques, provides critical insights into the functional groups present within a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a powerful tool for identifying the functional groups in a molecule. The spectrum of 2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol and its derivatives is expected to show a combination of absorption bands corresponding to the phenolic and 1,3,4-oxadiazole (B1194373) moieties.

Key expected vibrational frequencies include:

O-H Stretch: A broad absorption band for the phenolic hydroxyl group (O-H) is typically observed in the region of 3200-3600 cm⁻¹. For 2,6-dibromophenol (B46663), a gas-phase IR spectrum shows a sharp O-H stretching band around 3576 cm⁻¹. ias.ac.innist.gov

C-H Aromatic Stretch: Aromatic C-H stretching vibrations generally appear in the 3000-3100 cm⁻¹ region. ias.ac.in

C=N and C=C Stretching: The 1,3,4-oxadiazole ring contains C=N bonds, and the benzene (B151609) ring contains C=C bonds. The mixed stretching modes for these bonds are typically found between 1400 cm⁻¹ and 1610 cm⁻¹. ias.ac.inajchem-a.com For instance, in related oxadiazole derivatives, these mixed stretching modes have been observed experimentally at 1602, 1546, and 1481 cm⁻¹. ajchem-a.com

C-O-C and C-O Stretching: The C-O-C ether linkage within the oxadiazole ring and the phenolic C-O bond exhibit stretching vibrations. The C-O stretching vibrations in the fingerprint region for similar oxadiazole compounds are seen at frequencies like 1226 and 1149 cm⁻¹. ajchem-a.com The phenolic C-O stretch is also expected in this region.

C-Br Stretch: The carbon-bromine stretching vibrations are expected to appear at lower frequencies, typically in the range of 500-650 cm⁻¹.

The following table summarizes the characteristic FT-IR absorption bands for functional groups present in this compound, based on data from related compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Source(s)
Phenolic O-HStretching3200-3600 (broad) ias.ac.innist.gov
Aromatic C-HStretching3000-3100 ias.ac.in
C=N (Oxadiazole) & C=C (Aromatic)Mixed Stretching1400-1610 ias.ac.inajchem-a.com
C-O (Phenolic)Stretching~1200 ajchem-a.com
C-O-C (Oxadiazole)Asymmetric Stretch1149-1226 ajchem-a.com
C-BrStretching500-650

This table is generated based on typical values for the respective functional groups and data from analogous structures.

Laser-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. In the analysis of dibromophenol derivatives, strong polarized bands corresponding to C-C stretching vibrations of the benzene ring are observed between 1394 cm⁻¹ and 1610 cm⁻¹. ias.ac.in Aromatic C-H stretching modes are also identifiable in the 2980-3130 cm⁻¹ range. ias.ac.in The symmetric vibrations of the 1,3,4-oxadiazole ring would also be expected to produce characteristic Raman signals.

Vibrational ModeObserved Frequency in Dibromophenols (cm⁻¹)Source
C-C Aromatic Stretching1394, 1476, 1582, 1610 ias.ac.in
C-H Aromatic Stretching2994, 3040, 3125 ias.ac.in
O-H In-plane Bending1170, 1180 ias.ac.in

Data from 2,4- and 2,2'-dibromophenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H-NMR and ¹³C-NMR are used to map the proton and carbon skeletons, respectively.

The ¹H-NMR spectrum of this compound is expected to be relatively simple.

Phenolic Proton (OH): A singlet for the hydroxyl proton, which is exchangeable with D₂O. Its chemical shift can vary over a wide range (typically δ 5-10 ppm) depending on the solvent, concentration, and temperature. pdx.edu For 2,6-dibromophenol, this signal appears around δ 5.8 ppm in CDCl₃. chemicalbook.com

Aromatic Protons (Ar-H): The two equivalent aromatic protons on the dibrominated phenol (B47542) ring are expected to appear as a singlet. In the related 2,6-dibromo-4-methylphenol, the two aromatic protons show a singlet at δ 7.244 ppm. chemicalbook.com For 2,6-dibromo-4-nitrophenol, these protons appear as a singlet at δ 8.3 ppm. Given the electronic nature of the oxadiazole substituent, the chemical shift for the aromatic protons in the title compound is anticipated to be in the δ 7.5-8.5 ppm range.

Oxadiazole Proton: The proton attached to the C5 carbon of the 1,3,4-oxadiazole ring is expected to appear as a singlet in the downfield region, likely above δ 8.5 ppm, due to the deshielding effect of the heterocyclic ring.

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityNotesSource(s)
Phenolic (OH )5.0 - 10.0SingletPosition is variable and peak is D₂O exchangeable. pdx.educhemicalbook.com
Aromatic (H -3, H -5)7.5 - 8.5SingletTwo equivalent protons on the phenol ring. chemicalbook.com
Oxadiazole (H -5')> 8.5SingletDeshielded proton on the oxadiazole ring.

This table presents predicted values based on analysis of related structures.

The proton-decoupled ¹³C-NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. libretexts.org

Phenolic Carbons:

C-OH (C1): The carbon bearing the hydroxyl group is expected to have a chemical shift in the range of δ 145-155 ppm. In 2,6-dibromophenol, this carbon appears at δ 147.2 ppm.

C-Br (C2, C6): The carbons attached to the bromine atoms are expected to be shifted upfield relative to unsubstituted phenol and appear in the δ 110-120 ppm range. For 2,6-dibromophenol, these are found at δ 113.8 ppm.

C-H (C3, C5): The aromatic carbons bearing hydrogen atoms are expected around δ 132-135 ppm.

C-Oxadiazole (C4): The carbon attached to the oxadiazole ring will be shifted, and its exact position depends on the electronic effects of the heterocycle, likely appearing around δ 120-130 ppm.

Oxadiazole Carbons:

C2' (attached to phenol): The C2 carbon of the oxadiazole ring is typically found in the δ 155-165 ppm range. researchgate.net

C5' (attached to H): The C5 carbon of the oxadiazole ring is also highly deshielded, with a chemical shift generally in the region of δ 150-160 ppm. researchgate.net

Carbon AtomExpected Chemical Shift (δ, ppm)NotesSource(s)
C 1 (-OH)145 - 155Carbon attached to the hydroxyl group.
C 2, C 6 (-Br)110 - 120Carbons attached to bromine atoms.
C 3, C 5 (-H)132 - 135Aromatic CH carbons.
C 4 (-Oxadiazole)120 - 130Carbon attached to the oxadiazole ring.
C 2' (Oxadiazole)155 - 165Carbon in the oxadiazole ring, bonded to the phenyl group. researchgate.net
C 5' (Oxadiazole)150 - 160Carbon in the oxadiazole ring, bonded to a hydrogen. researchgate.net

This table presents predicted values based on analysis of related structures.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular weight of this compound (C₈H₄Br₂N₂O₂) is 319.9376 g/mol . cymitquimica.com

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This will result in three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.

The fragmentation of related brominated phenols and oxadiazoles (B1248032) suggests potential fragmentation pathways. For example, the analysis of 2,6-dibromo-4-isopropenylphenol shows losses of methyl radicals and the formation of a dibromophenol ion. researchgate.net For the title compound, key fragmentation could involve:

Cleavage of the bond between the phenyl ring and the oxadiazole ring.

Fragmentation of the oxadiazole ring itself, which can involve the loss of species like isocyanic acid (HNCO) or other small neutral molecules. nih.govclockss.org

Loss of bromine atoms or HBr.

The analysis of the resulting fragment ions helps to confirm the connectivity of the different parts of the molecule.

Ion FragmentDescriptionExpected m/z (for ⁷⁹Br)Source(s)
[C₈H₄Br₂N₂O₂]⁺Molecular Ion320, 322, 324 cymitquimica.com
[C₇H₄Br₂NO]⁺Loss of HCN from the oxadiazole ring293, 295, 297 clockss.org
[C₆H₃Br₂O]⁺Dibromophenoxy radical cation after cleavage of the C-C bond to the heterocycle249, 251, 253 researchgate.net

This table presents predicted fragmentation patterns based on the structure and data from related compounds.

Electron Ionization Mass Spectrometry (EI/MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for structural elucidation that involves bombarding a molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum provides a unique "fingerprint" based on the mass-to-charge (m/z) ratio of the molecular ion and its fragments.

For this compound and its derivatives, the mass spectra exhibit characteristic features. Due to the presence of two bromine atoms, the molecular ion peak appears as a distinctive isotopic cluster of three peaks (M, M+2, M+4) with a characteristic intensity ratio, arising from the natural abundance of the 79Br and 81Br isotopes. worldwidejournals.com The molecular ion itself is often prominent, reflecting the stability of the aromatic systems. researchgate.net

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. libretexts.org Common fragmentation pathways for these types of compounds include:

Loss of a Bromine Atom: Cleavage of a C-Br bond leads to a significant [M-Br]+ fragment.

Loss of CO: A common fragmentation for phenols is the elimination of a neutral carbon monoxide molecule, leading to an [M-CO]+ ion. docbrown.info

Cleavage of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can undergo characteristic fragmentation, often involving the loss of fragments like N2, CO, or HCO.

Loss of HBr: Elimination of a hydrogen bromide molecule can also be observed. researchgate.net

The analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule. nih.govnih.gov

Table 1: Representative EI-MS Fragmentation Data for this compound

m/z ValueProposed Fragment IonDescription
320/322/324[C8H4Br2N2O2]+•Molecular Ion (M+•) cluster
241/243[C8H3BrN2O2]+Loss of a bromine radical ([M-Br]+)
292/294/296[C7H4Br2N2O]+•Loss of carbon monoxide ([M-CO]+•)
213/215[C7H3BrN2O]+Loss of CO and Br
134[C7H4N2O]+Loss of two bromine atoms

Note: This table is illustrative of expected fragmentation based on the principles of mass spectrometry and data from related compounds. The m/z values correspond to the most abundant isotope in each cluster.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a soft ionization technique that provides highly accurate mass measurements of the molecular ion, typically as a protonated molecule [M+H]+ or deprotonated molecule [M-H]-. This precision allows for the unambiguous determination of the elemental formula of a compound, serving as a definitive confirmation of its identity. acs.org

For derivatives of this compound, HRESI-MS analysis is crucial. For instance, in studies of closely related 2,6-di-tert-butylphenol-substituted 1,3,4-oxadiazoles, HRESI-MS was used to confirm the elemental composition by comparing the experimentally measured mass with the theoretically calculated mass. nih.gov The difference, typically in the range of a few parts per million (ppm), validates the proposed chemical formula. nih.gov

Table 2: Example of HRESI-MS Data for this compound

IonChemical FormulaCalculated m/zFound m/zDifference (ppm)
[M-H]-C8H3Br2N2O2319.8517319.8514-0.9

Note: The data presented is a representative example based on the known formula of the title compound cymitquimica.com and typical instrumental accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. semanticscholar.org This hyphenated technique is invaluable for analyzing the purity of synthesized compounds, studying their metabolic stability, and identifying metabolites in biological samples. nih.govresearchgate.netnih.gov

In a typical LC-MS analysis of oxadiazole derivatives, a reversed-phase column (e.g., C18) is used to separate the compound of interest from impurities or metabolites. semanticscholar.orgmdpi.com A gradient elution with a mobile phase, often consisting of water and acetonitrile (B52724) with additives like formic acid, is employed to achieve efficient separation. mdpi.com The eluent is then introduced into the mass spectrometer (commonly an ESI source), which provides mass data for the components as they elute from the column. nih.govresearchgate.net This method has been successfully applied to establish the physicochemical properties and metabolic stability of various 1,2,4-oxadiazole (B8745197) derivatives. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researcher.life It provides detailed information on bond lengths, bond angles, and the spatial organization of molecules, which is crucial for understanding structure-property relationships.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields the electron density map of the molecule, from which the atomic positions can be determined with high precision. nih.gov

For derivatives of this compound, this analysis reveals the exact molecular conformation. While the crystal structure for the title compound itself is not publicly available, data from closely related structures, such as 2,6-dibromo-4-substituted phenols and other oxadiazole derivatives, provide significant insight. nih.govnih.gov The analysis typically shows that the phenyl and 1,3,4-oxadiazole rings are each largely planar. The dihedral angle between these two rings is a key conformational parameter. The analysis also confirms the substitution pattern on the aromatic ring. nih.gov

Table 3: Representative Crystallographic Data for a Dibromo-Phenol Derivative

ParameterValue
Chemical FormulaC8H5Br2N
Formula Weight274.95 g/mol
Crystal SystemTetragonal
Space GroupP421m
a (Å)14.6731 (5)
c (Å)3.9727 (1)
Volume (Å3)855.32 (6)
Z4
Density (calculated) (g/cm3)2.135
R-factor0.020

Data is for the related compound 2,6-dibromo-4-methylbenzonitrile and serves as an example of the parameters determined. researchgate.net

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. researchgate.net In the solid state of this compound derivatives, several key interactions are expected to dictate the supramolecular architecture:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the nitrogen atoms of the oxadiazole ring are potential acceptors. This can lead to strong O-H···N hydrogen bonds, linking molecules into chains or more complex networks. nih.govnih.gov

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with Lewis basic atoms like oxygen or nitrogen from neighboring molecules.

Other Weak Interactions: C-H···O and C-H···π interactions also play a role in stabilizing the crystal packing. nih.govnih.gov

In the crystal structure of the closely related 2,6-Dibromo-4-(2-hydroxyethyl)phenol, molecules are linked by O-H···O hydrogen bonds, Br···Br interactions, and π-π stacking, forming two-dimensional networks. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. crystalexplorer.netnih.gov The Hirshfeld surface is a 3D surface defined around a molecule that partitions the crystal space, allowing for the detailed mapping of intermolecular contacts. nih.gov

The surface is often colored using a normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction. Red spots on the dnorm map indicate close contacts, such as strong hydrogen bonds, while blue regions represent longer contacts. nih.gov

A two-dimensional "fingerprint plot" is generated from the Hirshfeld surface, which summarizes all intermolecular contacts in the crystal. crystalexplorer.net This plot is a histogram of the distances from the surface to the nearest atom inside (di) versus outside (de) the surface. Different types of interactions have characteristic appearances on the plot:

H···H contacts: Typically appear as a large, diffuse region, often comprising the largest percentage of the surface area. nih.gov

O···H/H···O contacts: Appear as distinct, sharp "spikes" on the plot, characteristic of strong, directional hydrogen bonds. mdpi.com

Br···H/H···Br contacts: Show up as "wings" on the plot, representing the interactions involving the bromine atoms. nih.gov

C···H/H···C contacts: Also appear as wings, indicative of C-H···π interactions. mdpi.com

This quantitative analysis allows for a detailed comparison of the packing environments in different crystal structures. nih.govnih.gov

Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Bromo-Substituted Phenol Derivative

Contact TypeContribution (%)
H···H58.2
C···H/H···C18.9
Br···H/H···Br11.5
O···H/H···O6.5
Other4.9

Data is for the related compound 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol and serves as a representative example. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within molecules containing chromophores. In the case of this compound and its derivatives, the aromatic phenol ring, the 1,3,4-oxadiazole heterocycle, and their conjugated system constitute the primary chromophore responsible for the absorption of UV-Vis radiation. The electronic spectra of these compounds provide valuable insights into their electronic structure and the influence of various substituents on their photophysical properties.

The absorption of UV-Vis light by these molecules promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π). The principal electronic transitions observed in 1,3,4-oxadiazole derivatives are the π → π and n → π* transitions. The π → π* transitions, which arise from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, are generally characterized by high molar absorptivity (ε) values and appear at shorter wavelengths. Conversely, the n → π* transitions, involving the promotion of an electron from a non-bonding orbital (associated with the lone pairs on the oxygen and nitrogen atoms of the oxadiazole ring) to a π* anti-bonding orbital, are typically of lower intensity and can be observed as a shoulder or a separate band at longer wavelengths.

Detailed research findings on a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated that the position and intensity of the absorption maxima (λmax) are significantly influenced by the nature of the substituents on the phenyl rings and the polarity of the solvent. nih.gov For instance, increasing the conjugation length by introducing various aryl groups generally leads to a bathochromic (red) shift in the absorption spectrum. nih.gov

While specific experimental data for this compound is not extensively documented in publicly available literature, analysis of structurally similar compounds provides a strong basis for understanding its electronic absorption properties. For example, a study on 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) revealed strong absorption in the near-UV region (200–400 nm). nih.gov Theoretical calculations on this and related molecules have been employed to correlate the observed spectra with specific electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net

The UV-Vis spectra of various 1,3,4-oxadiazole derivatives are often recorded in different organic solvents to study solvatochromic effects. researchgate.netresearchgate.net Such studies on oxadiazole-based fluorescent dyes have shown that the polarity of the solvent can influence the stability of the ground and excited states, leading to shifts in the absorption maxima. researchgate.netdntb.gov.ua This behavior is attributed to intramolecular charge transfer (ICT) characteristics, which can be modulated by donor-acceptor groups within the molecule. dntb.gov.ua In this compound, the phenolic hydroxyl group can act as an electron donor, while the oxadiazole ring possesses electron-accepting properties.

The following interactive data table summarizes the electronic spectral data for a selection of 2,5-disubstituted 1,3,4-oxadiazole derivatives in different solvents, illustrating the general trends in their UV-Vis absorption.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
2,5-Diphenyl-1,3,4-oxadiazoleDichloromethane29835,000 nih.gov
2-(Naphthalen-2-yl)-5-phenyl-1,3,4-oxadiazoleDichloromethane32040,000 nih.gov
2,5-Bis(biphenyl-4-yl)-1,3,4-oxadiazoleDichloromethane33065,000 nih.gov
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazoleDichloromethane~300-350Not specified nih.gov
Oxadiazole Derivative MR-1Acetone391Not specified researchgate.net
Oxadiazole Derivative MR-1DMSO389Not specified researchgate.net
Oxadiazole Derivative MR-2Acetone386Not specified researchgate.net
Oxadiazole Derivative MR-2DMSO376Not specified researchgate.net

Computational Chemistry and Molecular Modeling of 2,6 Dibromo 4 1,3,4 Oxadiazol 2 Yl Phenol Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-electron systems. nahrainuniv.edu.iq Its balance of accuracy and computational cost makes it an ideal tool for investigating molecules of moderate size, such as 2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol. DFT calculations can elucidate a variety of electronic and geometric properties that are crucial for predicting the molecule's behavior and potential applications.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. The presence of the single bond connecting the phenol (B47542) and oxadiazole rings allows for rotational freedom, leading to different possible conformers.

Computational studies on similar biphenyl (B1667301) or phenyl-heterocycle systems often employ DFT methods like B3LYP with basis sets such as 6-31G(d) or larger to accurately model the geometry. nih.govresearchgate.net For the target molecule, the dihedral angle between the plane of the phenol ring and the oxadiazole ring is a key geometric parameter. In related structures like N-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine, the two aromatic rings are not coplanar, which is a common feature in such linked aromatic systems to minimize steric hindrance. researchgate.net A similar non-planar conformation would be expected for this compound.

The crystal structure of the closely related compound 2,6-Dibromo-4-(2-hydroxyethyl)phenol shows that the bromine atoms and the hydroxyl group significantly influence the local geometry of the phenolic ring. nih.gov In this compound, the bond lengths and angles of the phenolic moiety are expected to be similarly affected by the bulky and electronegative bromine substituents.

Table 1: Predicted Geometric Parameters for this compound based on Analogous Compounds
ParameterPredicted ValueBasis for Prediction
C-Br Bond Length~1.90 ÅTypical C(sp²)-Br bond lengths in brominated phenols.
C-O (Phenolic) Bond Length~1.36 ÅStandard C-O bond length in phenols.
C-N (Oxadiazole) Bond Length~1.38 ÅBased on DFT studies of other 1,3,4-oxadiazole (B1194373) derivatives. nahrainuniv.edu.iq
N-N (Oxadiazole) Bond Length~1.41 Å
Phenol-Oxadiazole Dihedral Angle30-50°Analogous to other linked phenyl-heterocycle systems to minimize steric repulsion. ic.ac.uk

Conformational analysis of similar non-rigid structures, like 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives, has been performed using force fields like MM+ followed by semi-empirical methods like AM1 to identify global energy minima. nih.gov Such studies reveal how different conformers might influence the molecule's ability to interact with biological targets. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. wikipedia.org

For this compound, the HOMO is expected to be primarily localized on the electron-rich phenol ring, particularly on the oxygen atom and the aromatic carbons. The bromine atoms, with their lone pairs, may also contribute to the HOMO. Conversely, the LUMO is likely to be distributed over the electron-deficient 1,3,4-oxadiazole ring, which is a known electron-accepting moiety. ijopaar.com This separation of the HOMO and LUMO suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation.

DFT calculations on various 1,3,4-oxadiazole derivatives have shown that the HOMO-LUMO gap can be tuned by changing the substituents. nahrainuniv.edu.iqresearchgate.net For instance, in a study on N-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine, the calculated HOMO-LUMO energy gap was found to be 3.259 eV, indicating a stable and moderately reactive molecule. researchgate.net The introduction of electron-withdrawing bromine atoms on the phenol ring of the target molecule is expected to lower the energy of the HOMO, potentially leading to a larger HOMO-LUMO gap compared to its non-brominated counterpart.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound
PropertyPredicted Value / LocationSignificance
HOMO EnergyRelatively low (more negative)Indicates moderate electron-donating ability, lowered by bromine atoms.
LUMO EnergyRelatively lowIndicates good electron-accepting ability of the oxadiazole ring.
HOMO-LUMO Gap (ΔE)~3.0 - 4.5 eVSuggests high chemical stability and low reactivity. researchgate.net
HOMO LocalizationPhenol ring and oxygen atomSite of potential electrophilic attack.
LUMO Localization1,3,4-Oxadiazole ringSite of potential nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs.

For this compound, NBO analysis can reveal important details about its electronic structure. For example, it can quantify the delocalization of the oxygen lone pairs of the phenolic hydroxyl group into the antibonding orbitals of the aromatic ring (n → π* interactions). Similarly, interactions between the π-system of the phenol ring and the π-system of the oxadiazole ring can be assessed.

In studies of other 1,3,4-oxadiazole derivatives, NBO analysis has been used to understand the nature of intramolecular charge transfer. nih.gov For the target molecule, significant delocalization is expected from the lone pairs of the phenolic oxygen and the bromine atoms into the π* orbitals of the phenyl ring. Furthermore, there will be charge delocalization from the phenyl ring to the oxadiazole ring, confirming the electron-accepting nature of the heterocycle.

Table 3: Expected NBO Analysis Results for Key Interactions in this compound
Donor NBOAcceptor NBOInteraction TypePredicted Stabilization Energy (E(2))
LP(O)π(C-C) of Phenol ringn → πHigh
LP(Br)π(C-C) of Phenol ringn → πModerate
π(C-C) of Phenol ringπ(C-N) of Oxadiazole ringπ → πSignificant
π(C-C) of Phenol ringσ(C-Br)π → σModerate

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions.

For this compound, the MEP map is expected to show a significant negative potential (red) around the phenolic oxygen atom and the nitrogen atoms of the oxadiazole ring, making these the most likely sites for hydrogen bonding and electrophilic attack. nih.gov The hydrogen atom of the hydroxyl group will exhibit a strong positive potential (blue), indicating its acidic nature and ability to act as a hydrogen bond donor. The regions around the bromine atoms will likely show a slightly negative to neutral potential, while the hydrogen atoms on the phenyl ring will be slightly positive.

The charge distribution can also be quantified using various population analysis schemes, such as Mulliken or Natural Population Analysis (NPA) derived from NBO calculations. These methods assign partial charges to each atom in the molecule. In the target molecule, the oxygen and nitrogen atoms are expected to carry significant negative charges, while the phenolic hydrogen and the carbon atoms attached to electronegative atoms will have positive charges.

Table 4: Predicted Molecular Electrostatic Potential Features and Charge Distribution for this compound
Molecular RegionPredicted MEP ColorPredicted Charge (NPA)Reactivity Implication
Phenolic OxygenRed (High Negative)NegativeSite for electrophilic attack and H-bond acceptor.
Oxadiazole NitrogensRed (Negative)NegativeSites for electrophilic attack and coordination.
Phenolic HydrogenBlue (High Positive)PositiveSite for nucleophilic attack and H-bond donor (acidic proton).
Aromatic HydrogensLight Blue (Slightly Positive)Slightly PositiveWeakly acidic.
Bromine AtomsGreen/Yellow (Neutral/Slightly Negative)Slightly NegativeCan participate in halogen bonding.

DFT calculations can be used to predict spectroscopic parameters, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound and to understand the nature of its vibrational modes and electronic transitions.

The theoretical IR spectrum of this compound would show characteristic vibrational frequencies. For example, the O-H stretching vibration of the phenolic group is expected around 3400-3600 cm⁻¹. The C=N and C-O-C stretching vibrations of the oxadiazole ring would appear in the 1600-1700 cm⁻¹ and 1000-1200 cm⁻¹ regions, respectively. The C-Br stretching vibrations would be found at lower frequencies, typically in the 500-700 cm⁻¹ range.

The UV-Vis spectrum, often calculated using Time-Dependent DFT (TD-DFT), provides information about the electronic transitions within the molecule. For the target compound, transitions from the HOMO (localized on the phenol ring) to the LUMO (localized on the oxadiazole ring) would correspond to π → π* transitions. nih.gov The presence of the extended conjugated system is expected to result in absorption maxima in the UV region. Studies on similar 1,3,4-oxadiazole derivatives often show absorption maxima in the range of 250-350 nm. researchgate.netnih.gov

Table 5: Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted FeatureApproximate Wavenumber/Wavelength
IR SpectroscopyO-H Stretch (Phenolic)3400-3600 cm⁻¹
C=N Stretch (Oxadiazole)1600-1700 cm⁻¹
C-O-C Stretch (Oxadiazole)1000-1200 cm⁻¹
C-Br Stretch500-700 cm⁻¹
UV-Vis Spectroscopy (TD-DFT)π → π* Transition~250-350 nm
n → π* TransitionLonger wavelength, weaker intensity

Molecular Dynamics Simulations for Conformational Space and Flexibility

While DFT calculations provide valuable information about the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule or a system of molecules over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational space, flexibility, and interactions with the environment (e.g., solvent).

For this compound, an MD simulation could provide insights into several aspects:

Conformational Flexibility: The simulation would reveal the range of dihedral angles adopted by the molecule between the phenol and oxadiazole rings at a given temperature, providing a dynamic picture of its conformational landscape.

Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation, it is possible to study how the solvent interacts with the molecule, forming hydrogen bonds and influencing its conformation.

Intermolecular Interactions: In a simulation with multiple molecules of this compound, one could study how they interact with each other, for example, through hydrogen bonding or π-π stacking, which could be relevant for understanding its properties in the solid state.

MD simulations have been used to study other 1,3,4-oxadiazole derivatives to understand their interactions with biological targets. For example, in a study of anti-inflammatory 1,3,4-oxadiazole derivatives, MD simulations were used to investigate the stability of the ligand-protein complex over time. nih.gov A similar approach could be used to explore the potential biological activity of this compound.

The results from an MD simulation are typically analyzed to calculate properties such as the root-mean-square deviation (RMSD) to assess conformational stability, radial distribution functions (RDFs) to characterize solvation shells, and time correlation functions to study dynamic processes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are fundamental in medicinal chemistry for elucidating the relationship between the chemical structure of a compound and its biological activity. For the 1,3,4-oxadiazole class of molecules, these studies have been instrumental in identifying key structural features that govern their efficacy as inhibitors of various enzymes and as antimicrobial or anticancer agents. nih.govnih.govijpsjournal.com

The development of predictive QSAR models begins with the calculation of molecular descriptors, which are numerical values that quantify the physicochemical properties of a molecule. For halogenated phenolic oxadiazoles (B1248032) like the title compound, a range of descriptors would be derived to capture its unique electronic and steric features. These descriptors are typically calculated using methods like Density Functional Theory (DFT). researchgate.netresearchgate.net

Key descriptors relevant to this class of compounds include:

Electronic Descriptors : These quantify the electronic aspects of the molecule. Examples include dipole moment, electronic energy, electronegativity (χ), chemical potential (μ), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com These are crucial as the 1,3,4-oxadiazole ring is an electron-deficient system, and the dibromo and hydroxyl substitutions on the phenol ring significantly modulate the electron distribution across the molecule. bepls.com

Hydrophobic Descriptors : The octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity. It is critical for predicting how a compound will behave in biological systems, including its ability to cross cell membranes. mdpi.combenthamdirect.com

Steric/Topological Descriptors : These describe the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, surface area, and specific topological indices (e.g., shape coefficient, molecular topological index) are often used. bepls.com The bulky bromine atoms on the phenol ring would make these descriptors particularly significant for the title compound.

Quantum Chemical Descriptors : Properties like hardness (η), softness (S), and electrophilicity (ω) are derived from quantum chemical calculations and provide insight into the reactivity of the molecule. researchgate.net

Table 1: Common Physicochemical Descriptors in QSAR Studies of Phenolic Oxadiazoles

Descriptor Category Specific Descriptors Relevance to this compound
Electronic Dipole Moment, HOMO/LUMO Energies, Electronegativity Governs electrostatic interactions, reactivity, and charge transfer with biological targets.
Hydrophobic LogP (Octanol-Water Partition Coefficient) Influences membrane permeability, solubility, and hydrophobic interactions within binding pockets.
Steric Molecular Weight, Molar Volume, Shape Coefficient Determines the fit of the molecule into a receptor's active site; significant due to the bulky bromine atoms.
Topological Molecular Connectivity Indices, E-State Descriptors Encodes information about molecular branching and atom connectivity, affecting overall shape and interaction potential. nih.gov

Once descriptors are calculated, statistical methods are used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.gov Multiple Linear Regression (MLR) is a common technique used to create 2D-QSAR models. researchgate.netnih.gov For more complex relationships, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. benthamdirect.com

These models generate equations that predict the biological activity based on a combination of descriptors. For instance, a QSAR study on antimicrobial oxadiazoles revealed that steric properties like shape coefficient contributed positively to activity, whereas electronic properties like dipole moment had a negative contribution. bepls.com Another study on antioxidant oxadiazoles confirmed the importance of electrostatic, steric, and hydrophobic fields in predicting activity. benthamdirect.com

Validation is a critical step to ensure the model is robust and has predictive power. This is typically done using statistical metrics such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and external validation on a test set of compounds. researchgate.netnih.govwjarr.com A well-validated QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding further drug development efforts. nih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.govnih.gov This method is invaluable for understanding the molecular basis of a drug's mechanism of action. For 1,3,4-oxadiazole derivatives, docking studies have been extensively used to explore their interactions with a wide range of biological targets. nih.govnih.govnih.gov

The first step in a docking study is to identify the binding site on the target macromolecule. This is often the enzyme's active site or an allosteric site known to be critical for its function. For many of the targets investigated for oxadiazole derivatives, the binding sites are well-characterized. For example, in human carbonic anhydrase, inhibitors typically bind in a cavity that contains a crucial zinc ion. mdpi.com In tubulin, inhibitors often target the colchicine (B1669291) binding site, which is located at the interface between the α and β subunits. nih.gov For enzymes like thymidine (B127349) phosphorylase, the active site is the pocket where the natural substrate binds, and effective inhibitors must compete for this space. researchgate.net The identification of key amino acid residues within these sites that can interact with the ligand is a primary outcome of docking simulations.

Docking algorithms calculate a score, typically expressed in units of energy (e.g., kcal/mol), which estimates the binding affinity between the ligand and the target. nih.gov A more negative score generally indicates a more favorable and stable interaction.

Beyond the binding score, docking reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for a ligand's potency and selectivity. For 1,3,4-oxadiazole derivatives, common interaction modes include:

Hydrogen Bonding : The nitrogen atoms of the oxadiazole ring and the phenolic hydroxyl group of the title compound are potent hydrogen bond acceptors and donors, respectively. They frequently form hydrogen bonds with polar amino acid residues like serine, threonine, glutamine, and histidine. nih.govresearchgate.net

Hydrophobic Interactions : The phenyl ring and the dibrominated phenol moiety can engage in hydrophobic interactions with nonpolar residues such as valine, leucine, and alanine (B10760859) in the binding pocket. nih.gov

π-π Stacking : The aromatic character of both the oxadiazole and phenol rings allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding : The bromine atoms on the phenol ring can act as halogen bond donors, forming specific, directional interactions with electron-rich atoms (like oxygen or nitrogen) in the protein backbone or side chains.

Computational docking studies have successfully predicted the binding modes of 1,3,4-oxadiazole derivatives against numerous validated therapeutic targets. nih.govnih.gov

DprE1 : Decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) is a critical enzyme in Mycobacterium tuberculosis. Docking studies have shown that oxadiazole-based inhibitors can fit into the DprE1 active site (PDB: 4KW5), forming crucial interactions that disrupt its function. researchgate.net

Thymidine Phosphorylase (TP) : TP is overexpressed in many cancers. Docking of 1,3,4-oxadiazole-2-thione derivatives into the TP active site (PDB: 1UOU) revealed key hydrogen bond interactions with residues such as HIS116, THR151, and GLY152, explaining their inhibitory activity. researchgate.net

α-Amylase and α-Glucosidase : These are key enzymes in carbohydrate metabolism and targets for anti-diabetic drugs. Docking studies have shown that 1,3,4-oxadiazole derivatives can be effectively accommodated within the active site pockets of both α-amylase and α-glucosidase, disrupting their catalytic activity. benthamdirect.com

Tubulin : As a cornerstone of the cytoskeleton, tubulin is a major anticancer target. Docking studies predict that oxadiazole derivatives can bind to the colchicine site of tubulin, interfering with microtubule polymerization and arresting the cell cycle. ijpsjournal.comnih.gov Key interactions often involve hydrogen bonds and hydrophobic contacts within this pocket. nih.gov

Carbonic Anhydrase (CA) : Various isoforms of CA are targets for diuretics and anti-glaucoma drugs. Docking studies of oxadiazole-based inhibitors into the active site of CA II have identified hydrogen bonding with residues like Gln92, Thr199, and Thr200, as well as coordination with the essential Zn²⁺ ion via the sulfonamide group of some derivatives. nih.gov

Telomerase : This enzyme is a key target in cancer therapy due to its role in cellular immortalization. Docking analyses of 1,3,4-oxadiazole derivatives have been performed to understand their binding to the telomerase reverse transcriptase (TERT) subunit, providing a rationale for their observed inhibitory effects. nih.govrsc.org

Histone Deacetylase (HDAC) : HDACs are important epigenetic targets in cancer treatment. Docking studies have shown that 1,3,4-oxadiazole scaffolds can serve as a core to position a zinc-binding group, such as a hydroxamic acid, into the enzyme's active site, forming key interactions with the catalytic zinc ion and surrounding residues. nih.gov

Thymidylate Synthase (TS) : TS is a central enzyme in DNA synthesis and a well-established target for chemotherapy. Molecular docking of benzimidazole-oxadiazole hybrids has shown that these molecules can effectively occupy the enzyme's active site, with interactions that support their potent inhibitory activity, which in some cases surpasses that of the standard drug 5-fluorouracil. nih.gov

Table 2: Summary of Molecular Docking Studies on 1,3,4-Oxadiazole Derivatives with Various Biological Targets

Target Enzyme PDB Code (Example) Key Interacting Residues (Examples) Typical Interaction Modes Reference
Thymidine Phosphorylase 1UOU HIS116, THR151, GLY152 Hydrogen Bonding, Hydrophobic Interactions researchgate.net
Tubulin 1SA0 CYS241, LEU248, ALA316 Hydrogen Bonding, Hydrophobic Interactions nih.gov
Carbonic Anhydrase II 2VVA GLN92, THR199, THR200, Zn²⁺ Hydrogen Bonding, Metal Coordination nih.gov
Thymidylate Synthase 1H2W ASP218, TYR258 Hydrogen Bonding, π-π Stacking nih.gov
DprE1 4KW5 CYS387, TYR60 Covalent/Non-covalent Interactions researchgate.net
HDAC 1T64 HIS142, HIS143, TYR306, Zn²⁺ Metal Coordination, Hydrogen Bonding nih.gov
Telomerase (TERT) 3DU6 - Hydrogen Bonding, Hydrophobic Interactions nih.govrsc.org

These computational findings underscore the versatility of the 1,3,4-oxadiazole scaffold. For the specific compound this compound, it is highly probable that it would exhibit similar interaction patterns, with its dibromo-phenol moiety contributing significantly to binding through hydrogen bonding, hydrophobic interactions, and potentially halogen bonding, making it a promising candidate for inhibition across multiple enzyme families.

Mechanistic Insights and Structure Activity Relationship Sar Elucidations

Influence of Substituents on Biological Potency and Selectivity

The biological efficacy and selectivity of this class of compounds are profoundly influenced by the nature and position of various substituents on both the phenolic and oxadiazole rings.

The presence of bromine atoms on the phenolic ring is a critical determinant of biological activity. Halogens, being electronegative, alter the electronic environment of the phenol (B47542) ring. Bromine is intermediate in reactivity and electronegativity when compared to other halogens like chlorine and iodine. wikipedia.org The bromination of phenolic compounds is known to enhance their reactivity through electrophilic aromatic substitution. researchgate.net

In the context of biological interactions, such as binding to receptors, the number and position of bromine atoms can significantly impact affinity. nih.gov For instance, studies on various brominated phenolic compounds have shown that halogenation patterns influence binding to thyroid hormone receptors, although a simple increase in the number of halogens does not always correlate with higher affinity. nih.gov The size and lipophilicity conferred by the bromine atoms can either facilitate or hinder the optimal orientation of the molecule within a receptor's binding pocket. Furthermore, the presence of halogens in the aromatic ring of S-substituted 2-mercapto-1,3,4-oxadiazoles has been shown to enhance antibacterial activity. mdpi.com Brominated phenols themselves have demonstrated a range of biological activities, including antimicrobial and radical-scavenging properties. researchgate.neteurekaselect.com

Table 1: Influence of Bromination on Phenolic Compounds' Biological Activity
Compound ClassObservationPotential Implication for 2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenolReference
Halogenated Bisphenol A DerivativesBinding affinity to thyroid receptors is influenced by the type and number of halogen atoms; tetrabromobisphenol A binds with higher affinity than tetrachlorobisphenol A to rat TRs. nih.govThe two bromine atoms likely confer a specific binding affinity profile compared to chlorinated or non-halogenated analogs. nih.gov
Brominated PhenolsExhibit various biological activities, including antimicrobial and antifungal effects. researchgate.netThe dibromo-phenol moiety may contribute significantly to potential antimicrobial properties of the title compound. researchgate.net
Phenolic CompoundsReactivity is enhanced by activating substituents. Halogenation can increase reactivity in electrophilic substitution reactions. researchgate.netThe bromine atoms alter the electronic properties of the phenol ring, affecting its interaction with biological targets. researchgate.net

The 1,3,4-oxadiazole (B1194373) ring is typically substituted at the 2- and 5-positions, and these modifications are crucial for tuning the pharmacological profile. mdpi.com The introduction of various aryl groups at the 5-position of the oxadiazole ring can dramatically alter the compound's activity. For example, in a series of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, the nature of the substituent on the aryl ring determined the antioxidant activity. nih.gov

The type and position of substituents on an attached aryl ring are known to greatly influence the antimicrobial effect of 1,3,4-oxadiazole derivatives, with the para position often being preferred. mdpi.com The addition of another heterocyclic ring, such as pyridine (B92270), to the oxadiazole core can also enhance the antimicrobial effect. mdpi.com While specific data on amino acid moiety substitutions for the title compound are not prevalent, the general principle holds that functional groups capable of forming additional interactions, such as hydrogen bonds, can significantly modulate biological activity. nih.gov

The electronic nature of substituents on aryl rings attached to the oxadiazole core plays a pivotal role in defining biological potency. nih.gov The inclusion of electron-withdrawing groups (EWGs) like halogens (-Cl, -Br) or nitro groups (-NO2), or electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3), can fine-tune the molecule's properties. mdpi.comnih.gov

Table 2: Effect of Substituent Electronic Nature on the Activity of Oxadiazole Derivatives
Substituent TypeExample GroupObserved Effect on Biological ActivityReference
Electron-Donating Group (EDG)-OCH3 (methoxy)Increases antimicrobial and anti-inflammatory potential in some series. nih.gov Can improve antiproliferative activity. nih.gov nih.govnih.gov
Electron-Withdrawing Group (EWG)-Cl (chloro)Enhances anticonvulsant activity in certain derivatives. nih.gov nih.gov
Electron-Withdrawing Group (EWG)-NO2 (nitro)Can increase antioxidant inhibition. nih.gov Often increases the acidity of the parent molecule. otterbein.edu nih.govotterbein.edu
Electron-Donating Group (EDG)-N(CH3)2 (dimethylamino)Favors antioxidant inhibition activity. nih.gov nih.gov

Pharmacophore Mapping and Lead Optimization Strategies

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govdanaher.com For oxadiazole-containing compounds, pharmacophore models have been successfully generated to guide the design of new, more potent agents. researchgate.netbenthamdirect.com These models typically highlight key features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that are crucial for activity.

Once a lead compound like this compound is identified, lead optimization strategies are employed to enhance its drug-like properties. danaher.com This iterative process involves:

Structural Modification : Systematically altering parts of the molecule, such as the substituents on the oxadiazole or phenol rings, to improve potency and selectivity. patsnap.com

ADMET Profiling : Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the analogues to ensure they have a favorable pharmacokinetic and safety profile. researcher.lifeplu.mx

Computational Guidance : Using tools like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking to predict the effects of modifications before synthesis, thereby saving time and resources. danaher.compatsnap.com

For example, a QSAR study on 1,3,4-oxadiazole-chalcone hybrids generated a statistically significant model that helped optimize the pharmacophoric requirements for inhibiting the epidermal growth factor receptor (EGFR). benthamdirect.com

Bioisosteric Replacements and Their Pharmacological Implications (e.g., 1,3,4-oxadiazole as amide/ester bioisostere)

A key strategy in modern medicinal chemistry is the use of bioisosteres—functional groups that possess similar physical and chemical properties and produce broadly similar biological effects. The 1,3,4-oxadiazole ring is widely recognized and utilized as a non-classical bioisostere for amide and ester functionalities. nih.govnih.govacs.org

The primary motivation for this replacement is to overcome metabolic liabilities. nih.gov Amide and ester bonds are susceptible to hydrolysis by enzymes in the body, which can lead to rapid degradation and poor bioavailability. The 1,3,4-oxadiazole ring is chemically and thermally stable and resistant to such enzymatic cleavage, often resulting in compounds with improved metabolic stability. nih.govresearchgate.net Furthermore, this substitution can enhance other important properties such as membrane permeability. nih.gov

However, the pharmacological implications of this switch are not always predictable. While the oxadiazole ring can mimic the planarity and dipole moment of an amide, its hydrogen bonding capabilities and electronic properties differ. nih.govrsc.org This can lead to altered binding affinity for the target protein. In some cases, the replacement leads to improved or maintained activity, while in others, a significant drop in potency is observed. rsc.org For example, the replacement of a central 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole in a series of cannabinoid receptor 2 (CB2) ligands resulted in a 10- to 50-fold reduction in binding affinity, although one derivative retained high affinity and selectivity. rsc.org

Correlation between Computational Data and Experimental Biological Outcomes

The integration of computational chemistry with experimental biology is a cornerstone of contemporary drug discovery programs involving oxadiazole derivatives. researchgate.net Computational techniques such as molecular docking, QSAR, and molecular dynamics (MD) simulations provide valuable predictive insights into how these molecules might behave. researcher.lifemdpi.com

Molecular Docking studies predict the preferred binding orientation and affinity of a ligand within a target's active site, helping to rationalize the activity of potent compounds and explain the inactivity of others. mdpi.com

QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. A robust QSAR model can accurately predict the activity of newly designed, unsynthesized molecules. nih.govbenthamdirect.com

MD Simulations assess the dynamic stability of the ligand-protein complex over time, providing a more realistic view of the molecular interactions. researcher.lifeplu.mx

Numerous studies on oxadiazole-based compounds report a strong correlation between these in silico predictions and in vitro experimental results. benthamdirect.commdpi.com For instance, computational docking studies on antitubercular styryl oxadiazoles (B1248032) corroborated the experimentally observed activities. nih.gov When computational data align well with experimental outcomes, it validates the proposed binding mode and mechanism of action, thereby providing a rational basis for the next cycle of drug design and optimization. mdpi.com

Proposed Mechanisms of Action at the Molecular Level

While direct and extensive research on the specific molecular targets of this compound is not yet abundant, the mechanisms of action can be inferred from studies on structurally analogous compounds. The presence of both the 1,3,4-oxadiazole core and the brominated phenol moiety provides a basis for several plausible biological activities. The 1,3,4-oxadiazole ring is a well-established pharmacophore known for its diverse biological activities, including anticancer and antimicrobial effects. researchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov

One of the prominent proposed mechanisms for related brominated phenyl-oxadiazole derivatives is the inhibition of key enzymes involved in cancer progression. For instance, studies on similar compounds, such as 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives, have pointed towards the estrogen receptor as a potential binding target. nih.gov Molecular docking simulations have suggested that these compounds can fit into the binding pocket of the estrogen receptor, potentially modulating its activity. nih.gov Furthermore, there is evidence to suggest that these types of molecules may act as inhibitors of DNA methyltransferase (DNMT), an enzyme crucial for gene expression regulation. nih.gov Inhibition of DNMT can lead to the re-expression of tumor suppressor genes, thereby exerting an anticancer effect.

In the context of antimicrobial activity, the 1,3,4-oxadiazole scaffold has been associated with the inhibition of various microbial enzymes. For other substituted 1,3,4-oxadiazole derivatives, mechanisms such as the inhibition of bacterial topoisomerases II (DNA gyrase) and IV have been identified, which are essential for bacterial DNA replication. researchgate.net

The bromophenol component of the molecule also contributes significantly to its potential mechanisms of action. Bromophenols isolated from marine sources have demonstrated a variety of biological effects, including the inhibition of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, both of which are important targets in the management of diabetes. The number and position of bromine atoms and hydroxyl groups on the phenol ring are critical for these inhibitory activities.

The structure-activity relationship (SAR) for this compound is intrinsically linked to its constituent chemical groups. The antimicrobial activity of 5-aryl-1,3,4-oxadiazole-2-thiol derivatives has been shown to be influenced by the nature of the substituent on the phenyl ring. nih.gov For instance, antitubercular activity has been observed to increase with certain halogen substitutions, with the order being 4-Cl < 4-NO2 < 4-H < 4-Br < 4-I < 4-OH. nih.gov This suggests that the bromine atoms in this compound could significantly enhance its antimicrobial potential. Moreover, the presence of halogen substituents on the aromatic ring of S-substituted 2-mercapto-1,3,4-oxadiazoles has been shown to enhance antibacterial activity. nih.gov

In anticancer applications, the substitution pattern on the phenyl ring of 1,3,4-oxadiazole derivatives plays a crucial role. Studies on quinoline-oxadiazole hybrids have demonstrated that a 4-bromo phenyl moiety can contribute to potent antimicrobial and anticancer activities. nih.gov The hybridization of the 1,3,4-oxadiazole scaffold with other pharmacophores has been shown to produce compounds with a variety of anticancer mechanisms, including the inhibition of telomerase, histone deacetylase (HDAC), and topoisomerase II. nih.gov Some 1,3,4-oxadiazole derivatives have also been found to target the NF-κB signaling pathway, which is pivotal in cancer cell proliferation and survival. frontiersin.org

The following table summarizes the potential biological activities and proposed mechanisms of action for compounds structurally related to this compound.

Compound Class Biological Activity Proposed Mechanism of Action Reference
Brominated Phenyl-1,3,4-OxadiazolesAnticancerEstrogen Receptor Binding, DNA Methyltransferase (DNMT) Inhibition nih.gov
Substituted 1,3,4-OxadiazolesAntimicrobialInhibition of Bacterial Topoisomerases II & IV researchgate.net
Quinoline-Oxadiazole HybridsAnticancer, Antimicrobial- nih.gov
Various 1,3,4-Oxadiazole DerivativesAnticancerInhibition of Telomerase, HDAC, Topoisomerase II, NF-κB Pathway frontiersin.orgnih.gov
Aryl-1,3,4-Oxadiazole-2-thiolsAntimicrobial (Antitubercular)- nih.gov

Future Directions and Research Perspectives

Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity

The future of 2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol in drug discovery hinges on the strategic design and synthesis of novel derivatives. The goal is to enhance biological potency against specific targets while improving selectivity to minimize off-target effects.

Structure-Activity Relationship (SAR) studies will be fundamental to this effort. nih.gov By systematically modifying the core structure and evaluating the corresponding changes in biological activity, researchers can identify key pharmacophoric features. Key areas for modification include:

The Phenolic Hydroxyl Group: This group can be alkylated, esterified, or replaced with other functional groups to modulate acidity, hydrogen bonding capability, and pharmacokinetic properties.

The Phenyl Ring: The two bromine atoms offer sites for potential modification, although their electron-withdrawing nature and steric bulk are likely crucial to the scaffold's intrinsic activity. Further substitution on the ring could fine-tune electronic properties.

The 1,3,4-Oxadiazole (B1194373) Ring: The C5 position of the oxadiazole ring is a prime site for introducing a wide array of substituents. Drawing from studies on other 2,5-disubstituted 1,3,4-oxadiazoles, introducing various aryl or alkyl groups at this position can drastically influence biological activity. nih.govscholarsresearchlibrary.com For instance, research on 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols showed that the nature of the substituent on the C5-aryl ring significantly impacted antioxidant activity. nih.gov

Synthetic strategies will likely follow established methods for 1,3,4-oxadiazole formation. A common and effective route involves the cyclization of an appropriate acid hydrazide. nih.gov For this scaffold, the synthesis would likely start from 3,5-dibromo-4-hydroxybenzohydrazide, which could then be cyclized with various reagents (e.g., orthoesters, carboxylic acids, or carbon disulfide followed by alkylation) to install diverse functionalities at the C5 position. itmedicalteam.plnih.gov

The following table outlines potential derivative classes and the rationale for their synthesis:

Table 1: Proposed Derivatives of this compound

Derivative Class Modification Site Rationale Potential Activity
5-Aryl/Heteroaryl Derivatives C5 of Oxadiazole Modulate electronic properties and introduce new binding interactions. Anticancer, Antimicrobial scholarsresearchlibrary.comnih.gov
5-Alkylthio Derivatives C5 of Oxadiazole Enhance lipophilicity and potential for covalent interactions. Anti-inflammatory, GSK-3β Inhibition nih.gov
O-Alkyl/Acyl Phenols Phenolic -OH Prodrug strategy to improve bioavailability and metabolic stability. General Anesthetics, various nih.gov

Advanced Computational Studies for Rational Drug Design

To streamline the drug discovery process and reduce reliance on costly and time-consuming empirical screening, advanced computational methods are indispensable. For the this compound scaffold, these tools can guide the rational design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed once an initial dataset of synthesized derivatives and their biological activities is available. nih.govexplorationpub.com These models correlate physicochemical properties and structural features with activity, allowing for the prediction of the potency of virtual compounds before their synthesis. researchgate.net For example, a QSAR study on oxadiazole-ligated pyrrole (B145914) derivatives successfully identified key structural fragments required for anti-tubercular activity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of the title compound, docking studies can elucidate binding modes within the active sites of potential enzyme targets like cyclooxygenases (COX), kinases, or bacterial enzymes like peptide deformylase. nih.govnih.govmdpi.com This provides insights into the specific interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds from the bromine atoms—that contribute to binding affinity and selectivity. Such studies have been crucial in optimizing other oxadiazole series. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can assess the stability of the predicted ligand-protein complexes over time. nih.gov This provides a more dynamic and realistic view of the binding interactions, helping to validate the docking poses and confirm the stability of the designed inhibitors within the target's binding pocket.

Exploration of New Biological Targets and Therapeutic Applications

The structural components of this compound suggest a broad range of potential biological activities. Future research should focus on screening the parent compound and its novel derivatives against a diverse panel of targets to uncover new therapeutic applications.

Based on the known activities of related compounds, promising areas of investigation include:

Anticancer Activity: Diaryl-substituted 1,3,4-oxadiazoles have demonstrated significant anticancer effects. scholarsresearchlibrary.comnih.gov Derivatives of the title compound should be evaluated against various cancer cell lines, and potential mechanisms could involve the inhibition of kinases like Epidermal Growth Factor Receptor (EGFR) or Glycogen Synthase Kinase-3β (GSK-3β). nih.govnih.gov

Antimicrobial Activity: The 1,3,4-oxadiazole nucleus is a common feature in many antimicrobial agents. itmedicalteam.plunime.it Research has shown that oxadiazoles (B1248032) can inhibit bacterial cell wall biosynthesis by targeting penicillin-binding proteins or other essential enzymes. nih.gov Given the rise of antimicrobial resistance, exploring the efficacy of these brominated phenols against resistant strains like MRSA is a high priority. nih.govunime.it

Anti-inflammatory Activity: Many diarylheterocyclic compounds, including 1,3,4-oxadiazoles, are potent and selective inhibitors of COX-2, an enzyme central to inflammation. nih.gov The anti-inflammatory potential of the this compound scaffold warrants thorough investigation.

Neurodegenerative Diseases: Inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in Alzheimer's disease treatment. mdpi.comresearchgate.net Bromophenols and oxadiazoles have both been reported to possess inhibitory activity against these enzymes. mdpi.comnih.gov

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. The combination with an oxadiazole ring, as seen in related structures, could lead to potent free-radical scavenging abilities. nih.gov

Development of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a powerful drug design strategy that combines two or more distinct pharmacophores into a single molecule. This can result in compounds with multiple mechanisms of action, improved potency, and better pharmacokinetic profiles. nih.gov

The this compound scaffold is an excellent candidate for creating hybrid molecules. For example, by linking the scaffold to a moiety known to interact with a specific biological target, researchers can design multifunctional agents. A successful precedent exists in the development of 1,3,4-oxadiazole-piperidin hybrids as multifunctional agents for Alzheimer's disease, which simultaneously targeted cholinesterases and beta-secretase 1 (BACE-1). nih.gov

Potential hybridization strategies for the title compound could involve:

Coupling with Donepezil-like fragments (e.g., N-benzylpiperidine) to create dual-target inhibitors for Alzheimer's disease. nih.gov

Hybridization with quinoline (B57606) moieties , which are known to possess anticancer and antimicrobial properties, potentially leading to synergistic effects. nih.govrsc.org

Linking to amino acid or peptide fragments to improve cell permeability or target specific protein-protein interactions. mdpi.com

The synthesis of these hybrids would require versatile linker chemistry, often involving the phenolic hydroxyl group or a functional group introduced at the C5 position of the oxadiazole ring.

Application of Advanced Analytical Techniques for Deeper Understanding

A thorough understanding of the structure, purity, and properties of any newly synthesized derivative is critical. While standard techniques like melting point, Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, and basic Nuclear Magnetic Resonance (NMR) spectroscopy are essential for initial characterization, a deeper understanding requires more advanced analytical methods. itmedicalteam.plnih.gov

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for unambiguously confirming the elemental composition of novel, complex derivatives and hybrids. nih.govresearchgate.net

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for the complete and unequivocal assignment of proton (¹H) and carbon (¹³C) signals, especially for complex hybrid molecules or derivatives with multiple aromatic rings.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis provides the definitive three-dimensional structure of a molecule. nih.gov This is the gold standard for structural elucidation and can reveal key conformational features and intermolecular interactions in the solid state, which can be correlated with computational models.

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the synthesized compounds, which is a prerequisite for accurate biological evaluation. nih.gov Chiral HPLC would also be necessary if stereocenters are introduced into the derivatives.

By employing these advanced techniques, researchers can ensure the structural integrity and purity of their compounds, providing a solid foundation for meaningful biological and computational studies.

Q & A

Q. What are the common synthetic routes for preparing 2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol, and how can reaction conditions be optimized?

The synthesis typically involves cyclization or coupling reactions. For example:

  • Cyclization of hydrazides : Reacting hydrazide derivatives with carbonyl compounds in the presence of POCl₃ or acetic acid under reflux conditions (e.g., 2–7 days in acetonitrile) .
  • O-alkylation : Alkylation of phenolic precursors with dibromoalkanes using K₂CO₃ in DMF, followed by functionalization with heterocyclic groups .
    Optimization strategies :
  • Vary solvents (DMF, acetonitrile) to improve solubility.
  • Adjust reaction time (e.g., 18-hour reflux for hydrazide cyclization) and temperature .
  • Use catalysts like glacial acetic acid for imine formation .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and oxadiazole ring formation .
  • IR spectroscopy : Peaks at ~1600–1650 cm⁻¹ for C=N stretching in oxadiazole and ~3200–3500 cm⁻¹ for phenolic O-H .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures .

Q. What preliminary biological activities have been reported for this compound or its analogs?

  • Antimicrobial activity : Oxadiazole-phenol derivatives exhibit activity against gram-positive/negative bacteria, with enhanced effects when methoxy or free phenolic groups are present .
  • Antioxidant potential : DPPH and FRAP assays show activity dependent on substituent bulkiness and electron-donating groups .
  • Cytotoxicity : Analogous compounds (e.g., benzo[d]thiazol-2-yl derivatives) show IC₅₀ values of 1.8 μM against MCF-7 breast cancer cells .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?

  • DFT/TD-DFT studies : Predict HOMO-LUMO gaps, charge transfer dynamics, and dipole moments to assess suitability for optoelectronic applications (e.g., organic solar cells) .
  • Molecular docking : Simulate binding interactions with biological targets (e.g., Mycobacterium tuberculosis LeuRS, IC₅₀ = 2.27 μM for a bromophenol-thiazole analog) .

Q. What strategies address contradictions in bioactivity data across studies?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing bromo vs. electron-donating methoxy groups) on antioxidant or antimicrobial potency .
  • Statistical validation : Use ANOVA or regression models to correlate substituent bulkiness (e.g., tert-butyl groups) with cytotoxicity .
  • Control experiments : Verify purity via HPLC and exclude solvent interference in bioassays .

Q. What are the mechanistic insights into its reactivity in heterocyclic coupling reactions?

  • Nucleophilic aromatic substitution : Bromine atoms at the 2- and 6-positions activate the phenol ring for substitution with oxadiazole groups .
  • Cyclocondensation : Hydrazide intermediates form oxadiazoles via dehydration with POCl₃, with reaction efficiency dependent on steric hindrance .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH-dependent degradation : Phenolic hydroxyl groups may deprotonate under basic conditions, altering solubility and reactivity .
  • Thermal stability : Thermal gravimetric analysis (TGA) shows decomposition above 200°C, requiring controlled heating during synthesis .

Safety and Handling

  • GHS Hazards : Acute toxicity (H302), skin irritation (H315), eye damage (H319) .
  • Precautions : Use fume hoods, wear nitrile gloves, and store in airtight containers at 4°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol
Reactant of Route 2
2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.